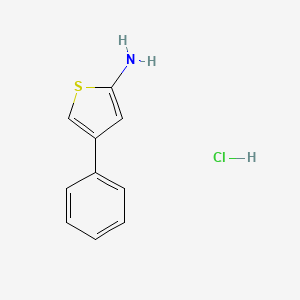
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes hydroxyl groups at the 1 and 8 positions, and pentyl groups at the 2 and 7 positions. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the pentyl groups at the 2 and 7 positions. The hydroxyl groups can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups at the 9 and 10 positions can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the pentyl groups.
2,7-Dipentylanthracene-9,10-dione: Similar structure but lacks the hydroxyl groups.
1,8-Dihydroxy-2,7-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of pentyl groups.
Uniqueness
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other anthracene derivatives .
Properties
CAS No. |
88147-73-3 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,8-dihydroxy-2,7-dipentylanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-9-15-11-13-17-19(21(15)25)24(28)20-18(23(17)27)14-12-16(22(20)26)10-8-6-4-2/h11-14,25-26H,3-10H2,1-2H3 |
InChI Key |
GTHKKRRIKXFSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


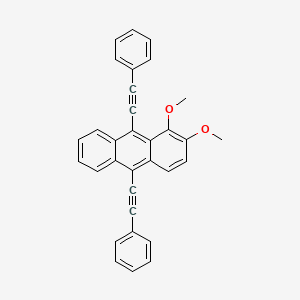



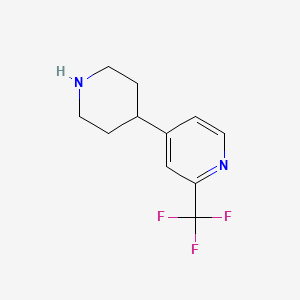
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
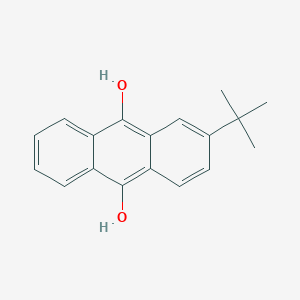
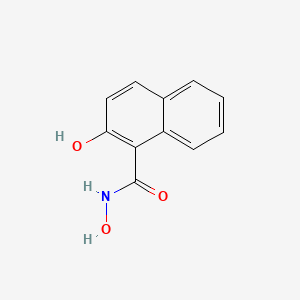

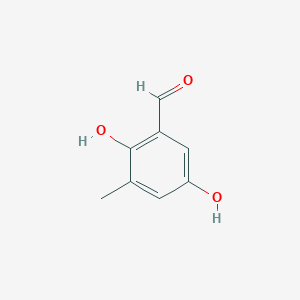
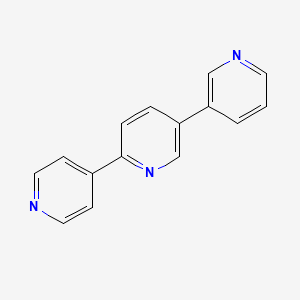
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
